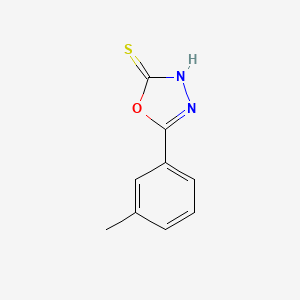

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a thiol group (-SH) attached to the oxadiazole ring, which is further substituted with a 3-methylphenyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 3-methylbenzohydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Coupling Reactions: The thiol group can participate in coupling reactions, forming thioethers or thioesters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under controlled conditions.

Coupling Reactions: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Coupling Reactions: Thioethers or thioesters.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol is recognized for its potential as a key intermediate in the synthesis of pharmaceuticals. Its derivatives have shown efficacy against bacterial and fungal infections. The compound's structure allows for modifications that enhance biological activity, making it a valuable scaffold in drug discovery.

Case Study: Anticancer Activity

Research has indicated that oxadiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives of 1,3,4-oxadiazole can inhibit tubulin polymerization, leading to apoptosis in cancer cells. In vitro assays using human cancer cell lines such as MCF-7 and HCT-116 have shown promising results in terms of cytotoxicity and growth inhibition .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions. Its ability to form stable complexes with various metals enhances the accuracy of environmental monitoring and industrial testing.

Application Example: Metal Ion Detection

The compound has been utilized in methods such as spectrophotometry and chromatography to determine concentrations of metals in environmental samples. This application is critical for assessing pollution levels and ensuring compliance with environmental regulations.

Material Science

The incorporation of this compound into polymer formulations has been shown to improve thermal stability and mechanical properties. This enhancement is crucial for developing durable materials used in various applications ranging from packaging to construction.

Material Properties:

- Thermal Stability: The addition of this compound can increase the thermal degradation temperature of polymers.

- Mechanical Strength: It contributes to improved tensile strength and flexibility.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being explored as a potential pesticide or fungicide. Its efficacy against plant pathogens suggests that it could serve as an eco-friendly alternative to conventional agrochemicals.

Research Findings:

Studies have indicated that formulations containing this compound can effectively reduce the incidence of fungal diseases in crops while minimizing harmful effects on beneficial organisms . This dual benefit supports sustainable agricultural practices.

Research in Organic Electronics

The unique electronic properties of this compound make it a candidate for research in organic electronics. Its potential applications include organic semiconductors used in flexible electronics and energy-efficient devices.

Key Properties:

- Semiconducting Behavior: The compound exhibits favorable charge transport properties.

- Device Fabrication: It can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in renewable energy technologies.

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting infections | Anticancer activity against MCF-7 and HCT-116 cell lines |

| Analytical Chemistry | Reagent for detecting metal ions | Used in spectrophotometric methods for environmental monitoring |

| Material Science | Enhances thermal stability and mechanical properties of polymers | Improved tensile strength and thermal degradation temperature |

| Agricultural Chemistry | Potential pesticide/fungicide | Effective against plant pathogens with minimal impact on beneficial organisms |

| Organic Electronics | Candidate for organic semiconductors | Exhibits favorable charge transport properties for use in OLEDs and OPVs |

Wirkmechanismus

The mechanism of action of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol is primarily attributed to its ability to interact with biological macromolecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with the methyl group in the para position, potentially altering its electronic properties.

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Substituted with a chlorine atom instead of a methyl group, which can significantly change its chemical behavior and biological effects.

Uniqueness

The presence of the 3-methylphenyl group in 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Biologische Aktivität

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 66147-19-1) is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological properties of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2OS. Its structure features a five-membered ring containing nitrogen and sulfur atoms, contributing to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as EGFR and VEGFR. For instance, derivatives of oxadiazoles have shown IC50 values ranging from 0.24 µM to 0.87 µM against different cancer types including prostate and breast cancer .

-

Case Studies :

- A study evaluated several oxadiazole derivatives for their anticancer properties using MTT assays. The most potent compounds demonstrated significant inhibition against leukemia and melanoma cell lines with growth percentages (GP) exceeding 90% at low concentrations .

- Another investigation into the structure-activity relationship (SAR) identified specific substitutions that enhanced anticancer activity, suggesting that modifications to the oxadiazole ring can lead to improved efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial effects:

- Antitubercular Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant activity against Mycobacterium tuberculosis. For example, certain derivatives showed over 90% inhibition at specific concentrations .

- Mechanism : The antimicrobial action is believed to be linked to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Data Tables

Eigenschaften

IUPAC Name |

5-(3-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-3-2-4-7(5-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFUVAUYXCCMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357180 | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66147-19-1 | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.